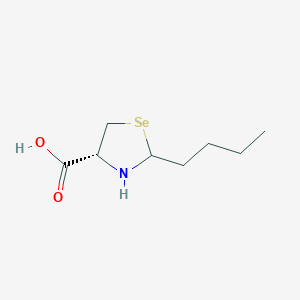
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid is a compound that belongs to the class of selenazolidines Selenazolidines are heterocyclic compounds containing selenium, which is known for its unique chemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid typically involves the reaction of a butylamine derivative with a selenazolidine precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or platinum to facilitate the reaction. The process may also involve steps like purification through recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield of the compound. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxides or selenones.
Reduction: The compound can be reduced to form selenides.
Substitution: The butyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are commonly employed.
Major Products
The major products formed from these reactions include selenoxides, selenones, selenides, and various substituted selenazolidines, depending on the reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other selenium-containing compounds.
Biology: The compound is studied for its potential antioxidant properties and its role in redox biology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for diseases related to oxidative stress.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of (4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid involves its interaction with cellular redox systems. The selenium atom in the compound can undergo redox cycling, which helps in scavenging reactive oxygen species (ROS) and protecting cells from oxidative damage. The compound may also interact with specific enzymes and proteins involved in redox regulation, thereby modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
(4R)-thiazolidine-4-carboxylic acid: Similar in structure but contains sulfur instead of selenium.
(4R)-2-butyl-1,3-thiazolidine-4-carboxylic acid: A sulfur analog with similar chemical properties.
Selenocysteine: An amino acid containing selenium, known for its role in redox biology.
Uniqueness
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid is unique due to the presence of selenium, which imparts distinct redox properties compared to its sulfur analogs. This makes it particularly valuable in applications where redox activity is crucial, such as in antioxidant research and the development of redox-active materials.
Propiedades
Número CAS |
924636-75-9 |
|---|---|
Fórmula molecular |
C8H15NO2Se |
Peso molecular |
236.18 g/mol |
Nombre IUPAC |
(4R)-2-butyl-1,3-selenazolidine-4-carboxylic acid |
InChI |
InChI=1S/C8H15NO2Se/c1-2-3-4-7-9-6(5-12-7)8(10)11/h6-7,9H,2-5H2,1H3,(H,10,11)/t6-,7?/m0/s1 |
Clave InChI |
LKGGPRHJPPDEDX-PKPIPKONSA-N |
SMILES isomérico |
CCCCC1N[C@@H](C[Se]1)C(=O)O |
SMILES canónico |
CCCCC1NC(C[Se]1)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[1-(2,5-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethylidene]hydroxylamine](/img/structure/B14177417.png)
![Ethyl 2-[2-(4-bromophenyl)ethenylidene]pentanoate](/img/structure/B14177424.png)
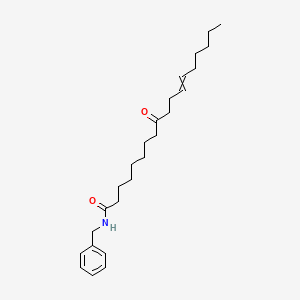
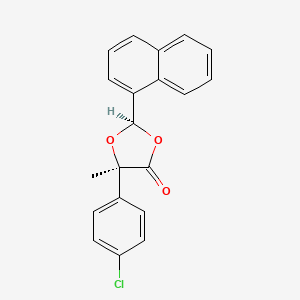

![6-[(4-Fluoro-3-nitrophenyl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B14177441.png)
![4-[(4-Ethoxy-4-oxobut-2-en-1-yl)oxy]-3,5-dimethoxybenzoic acid](/img/structure/B14177447.png)
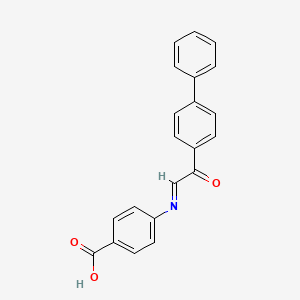
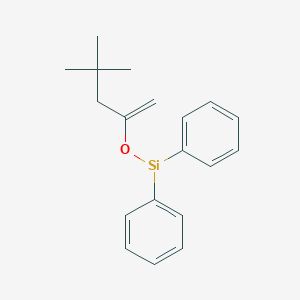
![N-[3-(1,3-Benzothiazol-2-yl)phenyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B14177468.png)

![n,6-Dimethyl-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14177486.png)

